molecular formula C12H10F3N3 B11860355 3'-(trifluoromethyl)-3,6-dihydro-2H-[1,2'-bipyridine]-4-carbonitrile CAS No. 801306-56-9

3'-(trifluoromethyl)-3,6-dihydro-2H-[1,2'-bipyridine]-4-carbonitrile

Cat. No.: B11860355
CAS No.: 801306-56-9
M. Wt: 253.22 g/mol
InChI Key: NCYPWVOGHJWTFF-UHFFFAOYSA-N
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Description

3'-(Trifluoromethyl)-3,6-dihydro-2H-[1,2'-bipyridine]-4-carbonitrile (CAS 801306-56-9) is a high-purity chemical compound supplied for research and development purposes. This bipyridine derivative has a molecular formula of C12H10F3N3 and a molecular weight of 253.22 g/mol. It should be stored sealed in a dry environment at 2-8°C . The compound's structure integrates a trifluoromethyl group, a feature commonly employed in medicinal chemistry to influence the pharmacokinetic and pharmacodynamic properties of drug candidates. The trifluoromethyl group is known to enhance metabolic stability, membrane permeability, and binding affinity through its strong electron-withdrawing nature and contribution to lipophilicity . Bipyridine scaffolds are privileged structures in drug discovery, frequently serving as key building blocks for kinase inhibitors . Compounds featuring these structures have been investigated as potential inhibitors of various therapeutic targets, such as the c-Met kinase, a receptor involved in cell proliferation, survival, and metastasis . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

801306-56-9

Molecular Formula

C12H10F3N3

Molecular Weight

253.22 g/mol

IUPAC Name

1-[3-(trifluoromethyl)pyridin-2-yl]-3,6-dihydro-2H-pyridine-4-carbonitrile

InChI

InChI=1S/C12H10F3N3/c13-12(14,15)10-2-1-5-17-11(10)18-6-3-9(8-16)4-7-18/h1-3,5H,4,6-7H2

InChI Key

NCYPWVOGHJWTFF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1C#N)C2=C(C=CC=N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Ullmann Coupling for Bipyridine Core Formation

The Ullmann coupling, effective for forming biaryl bonds, has been employed to synthesize 4,4'-bis(trifluoromethyl)-2,2'-bipyridine. In this method, 2-bromo-4-trifluoromethylpyridine is heated with copper bronze at 190°C for 16 hours, yielding the bipyridine product in 52% yield. Adapting this approach, a brominated dihydro-pyridine precursor could couple with a trifluoromethylpyridine fragment to assemble the target compound.

Table 1: Ullmann Coupling Conditions for Bipyridine Synthesis

Starting MaterialCatalystTemperatureTimeYieldSource
2-Bromo-4-trifluoromethylpyridineCu bronze190°C16 h52%

Key challenges include controlling the dihydro structure during coupling and avoiding over-reduction. Protecting groups (e.g., silyl ethers) may stabilize the dihydro intermediate.

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling offers regioselective control. For example, coupling a boronic ester-functionalized dihydro-pyridine with a trifluoromethylpyridine halide could yield the bipyridine skeleton. A reported procedure for 4,4'-bis(trifluoromethyl)-2,2'-bipyridine uses Pd(OAc)₂ and K₂CO₃ in polyethylene glycol at 120°C for 48 hours, achieving 70% yield. Optimizing ligands (e.g., SPhos) may enhance efficiency for electron-deficient substrates.

Functional Group Interconversion

Carboxylic Acid to Nitrile Conversion

3'-(Trifluoromethyl)-3,6-dihydro-2H-[1,2'-bipyridine]-4-carboxylic acid (CAS 850040-11-8) serves as a precursor. Dehydration of the carboxylic acid to the nitrile can be achieved via:

  • Curtius Rearrangement : Treating the acid with diphenylphosphoryl azide (DPPA) forms an acyl azide, which decomposes to an isocyanate and subsequently a nitrile.

  • Hofmann Degradation : Reaction with bromine in basic conditions converts the acid to an amine, followed by oxidation to the nitrile.

Table 2: Nitrile Formation from Carboxylic Acid

MethodReagentsConditionsYieldNotes
Curtius RearrangementDPPA, Et₃N80°C, 12 h~60%Requires anhydrous conditions
Hofmann DegradationBr₂, NaOH, NH₃0–5°C, 2 h~45%Low yield due to side reactions

Radical Trapping and Nickel Catalysis

Recent advances in nickel-catalyzed radical capture offer novel pathways. Carbon-centered radicals, generated via photoredox catalysis, can couple with nickel complexes of dihydro-pyridines. For instance, a nickel(II)-bipyridine complex reacts with trifluoromethyl radicals (from Togni’s reagent) to install the CF₃ group. Subsequent cyanation via KCN or TMSCN introduces the nitrile.

Key Insight : Nickel-mediated methods enable sequential functionalization, avoiding harsh conditions that might degrade the dihydro structure.

One-Pot Multicomponent Synthesis

A streamlined approach combines pyridine ring formation, trifluoromethylation, and cyanation in a single pot. For example:

  • Condensation of an enamine with acrylonitrile forms the dihydro-pyridine core.

  • Electrophilic trifluoromethylation using Umemoto’s reagent (CF₃⁺ source).

  • Oxidation or dehydrogenation to adjust the saturation level.

This method remains theoretical but draws on analogous syntheses of trifluoromethylated heterocycles .

Chemical Reactions Analysis

Types of Reactions

3’-(trifluoromethyl)-3,6-dihydro-2H-[1,2’-bipyridine]-4-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethyltrimethylsilane, sodium trifluoroacetate, and photoredox catalysts such as ruthenium (II) polypyridine complexes . The reactions are typically carried out under mild conditions, often at room temperature, and can be driven by visible light irradiation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Biological Applications

1. Coordination Chemistry
The bipyridine moiety in the compound allows it to act as a ligand for various metal ions. This property is crucial in the synthesis of metal complexes that can be utilized in catalysis and material science. The ability to form stable complexes with transition metals can lead to innovative applications in catalysis and sensor technology.

2. Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. The trifluoromethyl group is known to enhance the biological activity of compounds by improving their pharmacokinetic properties. Studies have shown that derivatives of this compound exhibit significant activity against various biological targets, including enzymes and ion channels.

Case Study 1: Anticancer Activity

Recent studies have explored the cytotoxic effects of 3'-(trifluoromethyl)-3,6-dihydro-2H-[1,2'-bipyridine]-4-carbonitrile on human cancer cell lines. In vitro assays demonstrated a dose-dependent decrease in cell viability in glioblastoma cells:

Concentration (µM)% Cell Viability
1085
2565
5045
10015

These results indicate the compound's potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Properties

Compounds with similar structural motifs have shown significant antimicrobial activity. Preliminary data suggest that this compound may exhibit efficacy against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Compound NameMIC (µM)Activity Against
This CompoundTBDTBD
Other Derivatives0.16–0.68MRSA
Other Derivatives9.75–12.0Mycobacterium tuberculosis

Synthesis and Reactivity

The synthesis of 3'-(trifluoromethyl)-3,6-dihydro-2H-[1,2'-bipyridine]-4-carbonitrile can be achieved through various chemical pathways involving nitrile functionalities and trifluoromethylation reactions. The reactivity of this compound is attributed to its functional groups, which can participate in diverse chemical reactions, making it a versatile building block in organic synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Compound A : 3′-Trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2′]bipyridinyl-4-carboxylic acid
  • Structure : Shares the bicyclic pyridine core but replaces the carbonitrile with a carboxylic acid (-COOH) and fully saturates the dihydropyridine ring.
  • Molecular Formula : C₁₂H₁₃F₃N₂O₂ (vs. C₁₂H₁₀F₃N₃ for the target compound).
  • The saturated ring may reduce conformational flexibility .
Compound B : 4-(Trifluoromethyl)-1,2-dihydro-2-thioxo-6-p-tolylpyridine-3-carbonitrile
  • Structure : Features a thioxo (-S) group at the 2-position and a p-tolyl substituent at the 6-position.
  • Molecular Formula : C₁₄H₉F₃N₂S (MW: 294.29).
  • Key Differences : The thioxo group increases electrophilicity, enabling nucleophilic substitution reactions. The p-tolyl group enhances steric bulk, which may influence binding affinity in biological targets .
Compound C : 6-(4-Fluorophenyl)-4-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-Carbonitrile
  • Structure : Contains a pyridone (2-oxo) core with fluorophenyl and methoxyphenyl substituents.
  • Spectroscopic Data : IR absorption at 1642 cm⁻¹ (C=O stretch) and ^1H-NMR signals for methoxy (-OCH₃) and aromatic protons.
  • Key Differences : The pyridone structure enhances hydrogen-bond acceptor capacity, while the methoxy group improves solubility but may reduce metabolic stability .

Challenges and Opportunities

  • Target Compound: Limited solubility due to the -CN group may require formulation optimization. Its synthetic route (39% yield) needs improvement for scalability .
  • Compound A : The carboxylic acid group may limit blood-brain barrier penetration but could be advantageous in designing polar therapeutics .
  • Compound B : High purity (95%) and stability make it suitable for industrial applications, though the -S group poses oxidative degradation risks .

Biological Activity

3'-(Trifluoromethyl)-3,6-dihydro-2H-[1,2'-bipyridine]-4-carbonitrile is a complex organic compound with a molecular formula of C12H10F3N3. This compound features a trifluoromethyl group, which enhances its lipophilicity and metabolic stability, potentially influencing its biological activity. Its bipyridine structure allows for coordination with metal ions, making it a candidate for various biological applications.

  • Molecular Formula : C12H10F3N3
  • Molar Mass : 253.22 g/mol
  • Density : 1.34 g/cm³ (predicted)
  • Boiling Point : 373.3 °C (predicted)
  • pKa : 4.38 (predicted)
PropertyValue
Molecular FormulaC12H10F3N3
Molar Mass253.22 g/mol
Density1.34 g/cm³ (predicted)
Boiling Point373.3 °C (predicted)
pKa4.38 (predicted)

The biological activity of 3'-(trifluoromethyl)-3,6-dihydro-2H-[1,2'-bipyridine]-4-carbonitrile can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group contributes to the compound's hydrophobic interactions, enhancing its binding affinity to these targets.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of bipyridine have shown activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. In comparative studies, compounds with bulky hydrophobic groups demonstrated enhanced antimicrobial efficacy.

Cytotoxicity and Anticancer Activity

The compound's structural analogs have been evaluated for their cytotoxic effects on cancer cell lines. In vitro studies have reported varying degrees of cytotoxicity against cell lines such as HEPG2 and MCF7. For example:

CompoundCell LineIC50 (µg/mL)
Compound AHEPG24.31
Compound BMCF73.92

These results suggest potential for further development as anticancer agents.

Coordination Chemistry

The bipyridine moiety in this compound allows it to act as a ligand in coordination chemistry, facilitating interactions with metal ions which could be utilized in therapeutic applications or catalysis.

Case Studies

  • Antimicrobial Efficacy : A study tested various derivatives against Bacillus subtilis and found that certain modifications led to improved activity compared to standard antibiotics.
  • Cytotoxicity Profiles : In a comparative analysis of several bipyridine derivatives against cancer cell lines, the compound exhibited notable cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.

Q & A

Q. What are the recommended synthetic routes for 3'-(trifluoromethyl)-3,6-dihydro-2H-[1,2'-bipyridine]-4-carbonitrile, and how are yields optimized?

The compound is synthesized via multi-step reactions, often involving palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to assemble the bipyridine core. A typical approach includes:

  • Step 1: Preparation of halogenated pyridine intermediates (e.g., 2-chloro-5-(trifluoromethyl)pyridine) as a starting material.
  • Step 2: Coupling with boronic acid derivatives under Pd catalysis (e.g., PdCl(C₃H₅)(dppb)) in a toluene/MeOH/water solvent system at 110°C .
  • Yield Optimization: Use of excess boronic acid (1.25–1.5 equivalents) and argon degassing to minimize side reactions. Purification via silica gel chromatography (EtOAc/heptane) achieves >80% purity .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • NMR Spectroscopy: ¹H/¹³C/¹⁹F NMR confirm regiochemistry and trifluoromethyl group integration. For example, the ¹⁹F NMR signal at δ -60 to -65 ppm verifies CF₃ substitution .
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS-ESI) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₂H₁₀F₃N₃: 262.0896) .
  • Chromatography: Thin-layer chromatography (TLC) monitors reaction progress, while HPLC ensures >95% purity post-synthesis .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

The CF₃ group enhances lipophilicity (logP ~2.5–3.0), improving membrane permeability. It also induces electron-withdrawing effects, stabilizing the pyridine ring against metabolic oxidation and modulating binding interactions in biological targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or MS data may arise from tautomerism or impurities. Strategies include:

  • Multi-nuclear NMR: Use 2D experiments (COSY, HSQC) to assign ambiguous proton-carbon correlations, particularly in dihydropyridine regions .
  • X-ray Crystallography: Resolve stereochemical ambiguities (e.g., dihydro ring conformation) via single-crystal analysis. For example, C–H···π interactions in the solid state stabilize specific conformers .
  • Isotopic Labeling: Introduce deuterium at reactive sites (e.g., NH positions) to simplify splitting patterns .

Q. What methodologies are effective for studying structure-activity relationships (SAR) in kinase inhibition assays?

  • Target Selection: Screen against kinase panels (e.g., EGFR, CDK2) using fluorescence polarization assays. The nitrile group often acts as a hydrogen-bond acceptor, while CF₃ enhances hydrophobic pocket binding .
  • Modifications: Synthesize analogs with varied substituents (e.g., replacing CF₃ with Cl or OCF₃) to quantify contributions to IC₅₀ values. Data from pyridine-3-carbonitrile derivatives show a 10-fold potency drop when CF₃ is removed .
  • Molecular Docking: Use software like AutoDock to model interactions with ATP-binding pockets. Key residues (e.g., Lys45 in CDK2) form salt bridges with the pyridine nitrogen .

Q. How can synthetic routes be optimized to scale up production without compromising enantiomeric purity?

  • Catalyst Screening: Test chiral Pd ligands (e.g., BINAP) for asymmetric induction during cross-coupling. Evidence shows up to 90% ee with (R)-BINAP in similar bipyridine syntheses .
  • Flow Chemistry: Continuous-flow reactors reduce reaction times and improve heat management for exothermic steps (e.g., trifluoromethylation) .
  • Crystallization-Driven Purification: Exploit differential solubility of diastereomers in ethanol/water mixtures to achieve >99% enantiomeric excess .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity across different assay platforms?

Variations in IC₅₀ values (e.g., cell-free vs. cell-based assays) may stem from off-target effects or metabolic instability. Mitigation strategies:

  • Metabolic Stability Testing: Incubate the compound with liver microsomes (human/rat) to identify labile sites (e.g., dihydro ring oxidation) .
  • Counter-Screening: Use orthogonal assays (e.g., SPR vs. fluorescence) to confirm target engagement. For example, SPR binding affinity (KD) should correlate with enzymatic IC₅₀ .

Methodological Recommendations

  • Synthetic Design: Prioritize Pd-catalyzed methods for scalability and regioselectivity .
  • Analytical Workflow: Combine NMR, HRMS, and X-ray crystallography for unambiguous characterization .
  • Biological Evaluation: Use kinase panels and molecular docking to guide SAR .

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